N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide
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Overview
Description
Compound X , is a fascinating chemical entity with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide
This compound combines a naphthalene core with a benzodioxepin ring, making it an intriguing hybrid. Its synthesis and applications have attracted significant scientific interest.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One notable approach involves the condensation of an appropriately substituted naphthalene carboxylic acid with a benzodioxepin amine. The reaction typically occurs under mild conditions, yielding the desired compound.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization of reaction conditions, purification methods, and scalability ensures efficient production.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, transforming functional groups.
Reduction: Can be selectively reduced to modify specific sites.
Substitution: Reacts with nucleophiles or electrophiles, leading to substitution products.
Common Reagents: Alkali metals, reducing agents, and Lewis acids.
Major Products: Diverse derivatives with altered properties.
Scientific Research Applications
Compound X finds applications across disciplines:
Medicine: Investigated for its potential as an antiviral, antihypertensive, and antidiabetic agent.
Chemistry: Serves as a versatile building block for novel compounds.
Biology: Impacts cellular processes and signaling pathways.
Industry: Used in material science and drug development.
Mechanism of Action
The precise mechanism of Compound X remains an active area of research. It likely interacts with specific molecular targets, modulating cellular responses. Further studies are needed to elucidate its detailed mode of action.
Comparison with Similar Compounds
Compound X stands out due to its unique benzodioxepin-naphthalene fusion. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
2H-1,5-Benzodioxepin: A related compound with a different substitution pattern.
Properties
CAS No. |
1147192-78-6 |
---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-15-12-20-21(26-11-5-10-25-20)13-17(15)14-23-22(24)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,23,24) |
InChI Key |
JPXQUTDQAURBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)C3=CC=CC4=CC=CC=C43)OCCCO2 |
Origin of Product |
United States |
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